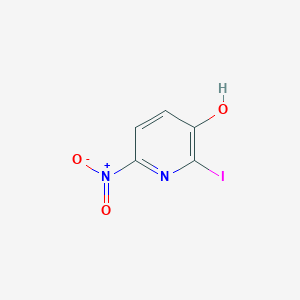

2-Iodo-6-nitropyridin-3-ol

Description

Significance of Pyridine (B92270) Derivatives as Fundamental Heterocyclic Scaffolds in Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are cornerstones of modern organic and medicinal chemistry. Structurally analogous to benzene, the pyridine ring possesses a delocalized π-electron system that imparts aromatic stability. ijprajournal.com The presence of the electronegative nitrogen atom, however, modifies the ring's electronic properties, creating a π-deficient system that influences its reactivity. ijprajournal.com This unique electronic nature, combined with the ability to act as a base or ligand, makes pyridine derivatives exceptionally versatile. They are integral components in a vast array of pharmaceuticals, agrochemicals, and functional materials. ijprajournal.com The development of synthetic methods to functionalize the pyridine scaffold remains an active and important area of chemical research.

Overview of Iodo-Nitropyridinols as Versatile Synthetic Intermediates and Functional Precursors

Within the large family of pyridine derivatives, iodo-nitropyridinols represent a particularly useful subclass of compounds for synthetic chemists. These molecules are characterized by a pyridine core bearing three distinct and synthetically valuable functional groups: a hydroxyl (-OH) group, a nitro (-NO₂) group, and an iodine (-I) atom. Each of these groups offers a handle for specific chemical transformations, making iodo-nitropyridinols highly versatile building blocks.

The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. ambeed.com The nitro group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amino group, which opens up a plethora of further derivatization possibilities, including diazotization and amide bond formation. ambeed.commdpi.com The iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org The combination of these three functional groups on a single pyridine scaffold provides a powerful platform for the synthesis of complex molecular architectures.

Research Rationale and Scope for the Investigation of 2-Iodo-6-nitropyridin-3-ol

The specific compound, this compound, is a trifunctionalized heterocycle with a precise arrangement of its functional groups. The rationale for its investigation stems from its potential as a highly specific and versatile intermediate in organic synthesis. The ortho-relationship of the iodo and hydroxyl groups, combined with the para-position of the nitro group relative to the hydroxyl, suggests a unique reactivity profile.

The electron-withdrawing nitro group at the 6-position is expected to significantly activate the iodine at the 2-position towards nucleophilic substitution. Furthermore, the strategic placement of these three groups allows for sequential and regioselective reactions. For instance, the iodine can be selectively targeted for cross-coupling reactions, followed by reduction of the nitro group and subsequent functionalization of the resulting amine. This controlled, stepwise modification makes this compound a potentially valuable precursor for the synthesis of novel pharmaceutical agents and other functional organic molecules. The scope of this article is to detail the plausible synthesis, physicochemical properties, and projected reactivity of this compound based on established chemical principles and data from closely related analogues.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3IN2O3 |

|---|---|

Molecular Weight |

265.99 g/mol |

IUPAC Name |

2-iodo-6-nitropyridin-3-ol |

InChI |

InChI=1S/C5H3IN2O3/c6-5-3(9)1-2-4(7-5)8(10)11/h1-2,9H |

InChI Key |

GHSKQBWFCOCKGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1O)I)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformative Potential of 2 Iodo 6 Nitropyridin 3 Ol

Reactivity of the Pyridine (B92270) Nucleus and Positional Effects of Substituents

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that is further intensified by the presence of the strongly electron-withdrawing nitro group. Conversely, the hydroxyl group is an activating group, donating electron density to the ring through resonance. The iodo substituent is generally deactivating due to its inductive effect, but it can direct incoming electrophiles. The interplay of these electronic effects governs the susceptibility of the ring to substitution reactions.

Electrophilic aromatic substitution (SEAr) reactions on the pyridine ring are generally sluggish due to the electronegativity of the nitrogen atom, which reduces the ring's nucleophilicity. wikipedia.org This deactivation is significantly amplified by the potent electron-withdrawing nature of the nitro group at the C6 position. Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, creating a pyridinium (B92312) cation and further deactivating the ring to electrophilic attack. wikipedia.orgmasterorganicchemistry.com

The substituents on the 2-iodo-6-nitropyridin-3-ol ring exert competing directing effects.

The hydroxyl group at C3 is an activating, ortho, para-director, which would direct incoming electrophiles to positions C2 and C4.

The nitro group at C6 is a deactivating, meta-director, which would direct electrophiles to positions C4.

The iodo group at C2 is a deactivating, ortho, para-director, which would direct electrophiles to positions C4.

Considering these influences, the C4 position is the most likely site for any potential electrophilic attack, as it is the position of convergent activation/direction from all three substituents. However, the overwhelming deactivation provided by the nitro group and the pyridinium nitrogen under acidic conditions makes electrophilic aromatic substitution on this compound highly unfavorable.

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. diva-portal.org

For SNAr to occur, a good leaving group and strong electron-withdrawing groups positioned ortho or para to the leaving group are required to stabilize the anionic intermediate. wikipedia.org In this compound, both the iodo group at C2 and the nitro group at C6 can potentially act as leaving groups. The pyridine nitrogen and the C6-nitro group activate the ring for nucleophilic attack. Nucleophilic attack is favored at positions C2 and C6. If a strong nucleophile attacks at C2, the iodine atom would be displaced. Similarly, attack at C6 could potentially displace the nitro group. The presence of the nitro group is crucial for activating the ring toward this reaction pathway. nih.gov Studies on related N-methylpyridinium ions show that halides are effective leaving groups in SNAr reactions. nih.gov

Transformations Involving the Iodo Substituent

The carbon-iodine bond is the most reactive site on the this compound molecule for many synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are highly prized substrates for transition-metal-catalyzed cross-coupling reactions due to the relatively low C-I bond strength, which facilitates oxidative addition. nobelprize.org

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from organohalides. nobelprize.org The iodo group at the C2 position of this compound makes it an excellent candidate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic ester, to form a new C-C bond. fishersci.esharvard.edu It is widely used due to its mild reaction conditions and the low toxicity of the boron reagents. fishersci.es The reaction of this compound with an aryl or vinyl boronic acid would yield the corresponding 2-aryl- or 2-vinyl-6-nitropyridin-3-ol derivative. Heterogeneous catalysts like Pd/C have also been shown to be effective for coupling iodo-enones, highlighting the versatility of this method. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org Coupling this compound with a terminal alkyne would produce a 2-alkynyl-6-nitropyridin-3-ol. This method is highly efficient for creating aryl-alkyne linkages in a variety of molecular scaffolds. lucp.net While traditionally requiring copper, copper-free Sonogashira protocols have also been developed. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. wikipedia.orgorganic-chemistry.org A key advantage of this method is its ability to form C-C bonds between sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org Reacting this compound with an appropriate organozinc compound in the presence of a palladium or nickel catalyst would result in the formation of a 2-alkyl-, 2-alkenyl-, or 2-aryl-6-nitropyridin-3-ol.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)2 or R-B(OR')2 | Pd catalyst (e.g., Pd(PPh3)4, Pd/C), Base (e.g., Na2CO3, K3PO4) | 2-R-6-nitropyridin-3-ol (R = aryl, vinyl) |

| Sonogashira | R-C≡CH | Pd catalyst (e.g., PdCl2(PPh3)2), Cu(I) salt (e.g., CuI), Base (e.g., Amine) | 2-(R-C≡C)-6-nitropyridin-3-ol (R = H, alkyl, aryl) |

| Negishi | R-Zn-X | Pd or Ni catalyst (e.g., Pd(PPh3)4, Ni(acac)2) | 2-R-6-nitropyridin-3-ol (R = alkyl, alkenyl, aryl) |

Copper-mediated coupling reactions, such as the Ullmann condensation, represent a classic method for forming carbon-heteroatom and carbon-carbon bonds. beilstein-journals.org Although they often require harsher conditions (e.g., high temperatures) than their palladium-catalyzed counterparts, modern advancements using ligands have enabled these reactions to proceed under milder conditions. beilstein-journals.org For this compound, the iodo substituent can be replaced by various nucleophiles. For example, copper-catalyzed coupling with amines or amides (Ullmann-Goldberg reaction) would yield 2-amino-6-nitropyridin-3-ol derivatives, while coupling with alcohols or phenols (Ullmann condensation) would produce the corresponding ethers. beilstein-journals.orgmdpi.com Copper can also mediate the coupling with thiols to form thioethers. organic-chemistry.org

Table 2: Potential Copper-Mediated Couplings of this compound

| Coupling Type | Nucleophile | Typical Catalyst/Reagents | Expected Product |

|---|---|---|---|

| C-N Coupling | R2NH (Amine) | Cu(I) or Cu(II) salt (e.g., CuI, Cu(OAc)2), Ligand, Base | 2-(R2N)-6-nitropyridin-3-ol |

| C-O Coupling | R-OH (Alcohol/Phenol) | Cu(I) salt (e.g., CuI), Ligand, Base | 2-(R-O)-6-nitropyridin-3-ol |

| C-S Coupling | R-SH (Thiol) | Cu(II) salt (e.g., Cu(OAc)2), Base (e.g., Pyridine) | 2-(R-S)-6-nitropyridin-3-ol |

The carbon-iodine bond can undergo homolytic cleavage to generate a pyridyl radical, which opens avenues for radical-mediated transformations. Iodine-atom transfer (IAT) is a method for generating carbon-centered radicals from organic iodides. researchgate.net This process is typically initiated thermally with radical initiators like dilauroyl peroxide (DLP) or di-tert-butylhyponitrite (DTBHN), or photochemically. researchgate.netresearchgate.net

The 2-(3-hydroxy-6-nitropyridyl) radical generated from this compound could participate in several synthetic applications. A primary example is atom transfer radical addition (ATRA), where the pyridyl radical adds across an alkene double bond. researchgate.net This can be used for both intermolecular and intramolecular reactions, the latter being a powerful strategy for constructing new ring systems. researchgate.netnih.gov The resulting product from an ATRA reaction would incorporate the pyridyl moiety and an iodine atom from the transfer process, which can be used for further synthetic manipulations.

Reactions of the Nitro Functional Group

The nitro group is a powerful electron-withdrawing substituent that strongly influences the reactivity of the pyridine ring. While it deactivates the ring towards electrophilic substitution, its primary role in synthetic transformations is as a precursor to other nitrogen-containing functionalities, most notably the amino group.

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, providing access to anilines and their derivatives which are crucial building blocks for pharmaceuticals and materials. In a molecule like this compound, the challenge lies in achieving selective reduction of the nitro group without affecting the iodo and hydroxyl substituents.

Several methods are available for the reduction of aromatic nitro compounds. jsynthchem.comambeed.com Catalytic hydrogenation is a common and efficient method. commonorganicchemistry.com However, standard catalysts like Palladium on carbon (Pd/C) can also promote hydrodehalogenation, leading to the undesired loss of the iodine atom. commonorganicchemistry.com To circumvent this, catalysts such as Raney nickel are often employed, as they are less prone to causing dehalogenation of aromatic halides. commonorganicchemistry.com

Table 1: Selected Methods for the Selective Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Selectivity Notes | Citations |

|---|---|---|---|

| H₂ / Raney Nickel | Catalytic hydrogenation | Often preferred over Pd/C to prevent dehalogenation of aryl iodides. | commonorganicchemistry.com |

| Fe / AcOH or HCl | Acidic | Mild and effective for preserving reducible groups. | commonorganicchemistry.comambeed.com |

| SnCl₂ / HCl | Acidic | A classic method, provides good selectivity for nitro groups. | ambeed.comcommonorganicchemistry.com |

| Zn / AcOH | Acidic | A mild reducing system compatible with many functional groups. | commonorganicchemistry.com |

The successful reduction of this compound would yield 2-amino-6-iodopyridin-3-ol, a versatile intermediate. The resulting amino group can undergo a wide array of subsequent reactions, including diazotization, acylation, and alkylation, further expanding the synthetic utility of the original scaffold.

The nitro group itself does not typically participate directly in condensation or addition reactions in the same manner as carbonyls or imines. Its chemical reactivity is dominated by its strong electron-withdrawing character and its susceptibility to reduction. ambeed.comambeed.com The primary pathway for involving this position in condensation or addition reactions is through its prior reduction to an amino group. Once converted to 2-amino-6-iodopyridin-3-ol, the newly formed amine can readily undergo condensation with aldehydes and ketones to form Schiff bases or participate in other addition-elimination sequences. Therefore, the transformative potential of the nitro group in this context is indirect, serving as a masked amino function.

Chemistry of the Hydroxyl Group

The hydroxyl group at the C3 position of this compound is a key site for synthetic modification, allowing for a variety of transformations including oxidation, esterification, and etherification. Its reactivity is also intrinsically linked to the potential for tautomerism.

The hydroxyl group of this compound is formally a secondary alcohol attached to the pyridine ring. As such, it can be oxidized to the corresponding carbonyl compound, 2-iodo-6-nitro-1H-pyridin-3(2H)-one. ambeed.comambeed.com A variety of oxidizing agents can be employed for the oxidation of secondary alcohols to ketones. ambeed.com

The choice of oxidant would need to be carefully considered to avoid unwanted side reactions, particularly given the presence of the sensitive iodo-substituent. Mild oxidizing agents are generally preferred. While specific studies on the oxidation of this compound are not prevalent, the oxidation of hydroxyl groups on pyridine rings is a known transformation. For example, some biotransformation studies have shown that substituted pyridinols can be oxidized. nih.gov This transformation provides access to pyridinone structures, which are valuable in their own right as synthetic intermediates.

The hydroxyl group readily undergoes esterification and etherification, two of the most fundamental reactions of alcohols. ambeed.com

Esterification can be achieved by reacting this compound with a carboxylic acid under acidic catalysis or, more commonly, with a more reactive acylating agent like an acyl chloride or acid anhydride (B1165640) in the presence of a base. ambeed.combyjus.com This reaction produces the corresponding ester derivative, which can be useful for modifying the molecule's properties or for serving as a protecting group.

Etherification involves the formation of an ether linkage (C-O-C). A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. ambeed.com This reaction would yield 3-alkoxy-2-iodo-6-nitropyridine derivatives. The feasibility of such a reaction is supported by documented etherification of the related compound 2-Iodo-6-methyl-pyridin-3-ol. google.com

Table 2: General Conditions for Derivatization of the Hydroxyl Group

| Reaction Type | Reagents | Product Type | Citations |

|---|---|---|---|

| Esterification | Carboxylic Acid / Acid Catalyst | Ester | byjus.com |

| Esterification | Acyl Halide or Anhydride / Base | Ester | ambeed.com |

Hydroxypyridines can exist in equilibrium with their pyridinone tautomers. nih.gov For 3-hydroxypyridine (B118123) derivatives, the aromatic pyridinol form is generally the major tautomer in solution. cdnsciencepub.com However, the position of this equilibrium can be influenced by factors such as substitution patterns, solvent, and pH.

In the case of this compound, it exists in a tautomeric equilibrium with its corresponding pyridinone form, 2-iodo-6-nitro-1H-pyridin-3(2H)-one.

Table 3: Tautomeric Forms of this compound

| Tautomer Name | Structure | Notes |

|---|---|---|

| This compound (Pyridinol form) | Image of the pyridinol structure | Typically the more stable, aromatic form. Undergoes reactions typical of phenols/alcohols (e.g., etherification, esterification). |

This tautomerism has a significant impact on the molecule's reactivity.

Reactivity of the Pyridinol Form: As the major tautomer, its chemistry dominates. The hydroxyl group undergoes electrophilic attack in reactions like esterification and etherification as previously described.

Reactivity of the Pyridinone Form: Although it is the minor tautomer, its presence, even at low concentrations, can open up different reaction pathways. The carbonyl group could potentially react with nucleophiles, and the N-H bond could be deprotonated or substituted. The reactivity of the pyridinone tautomer is well-established for related compounds like 4-pyridone, which reacts with bromine as its major pyridone tautomer. cdnsciencepub.com

Understanding this equilibrium is crucial for predicting and controlling the chemical behavior of this compound in various synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecule's structure emerges.

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons attached to the pyridine ring. The spectrum is characterized by two distinct signals in the aromatic region, corresponding to the two protons on the pyridine core.

A representative ¹H NMR spectrum in DMSO-d₆ shows a doublet at approximately 8.28 ppm and another doublet at about 7.45 ppm. The signal at the lower field (8.28 ppm) is assigned to the proton at position 4 (H-4), which is deshielded by the adjacent electron-withdrawing nitro group. The proton at position 5 (H-5) resonates at a higher field (7.45 ppm). The coupling between these two adjacent protons results in a coupling constant (J) of approximately 8.5 Hz, which is typical for ortho-coupled protons on a pyridine ring. The broad signal observed at around 11.5 ppm is attributed to the hydroxyl proton.

¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 | ~8.28 | d | ~8.5 |

| H-5 | ~7.45 | d | ~8.5 |

| OH | ~11.5 | br s | - |

Data obtained in DMSO-d₆. Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of this compound. The spectrum displays five distinct signals corresponding to the five carbon atoms of the pyridine ring.

The carbon atom attached to the iodine (C-2) typically appears at a lower field. The carbon bearing the nitro group (C-6) and the one bonded to the hydroxyl group (C-3) also have characteristic chemical shifts. The remaining two carbons (C-4 and C-5) can be assigned based on their coupling to the attached protons and their electronic environment.

¹³C NMR Spectral Data for this compound

| Carbon Atom | Approximate Chemical Shift (δ) in ppm |

|---|---|

| C-2 | 105.0 |

| C-3 | 155.0 |

| C-4 | 145.0 |

| C-5 | 115.0 |

| C-6 | 160.0 |

Chemical shifts are approximate and can vary based on the solvent and experimental setup.

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: The COSY spectrum would show a cross-peak between the signals at ~8.28 ppm and ~7.45 ppm, confirming the coupling between H-4 and H-5.

HSQC: The HSQC spectrum correlates the proton signals with their directly attached carbon atoms. This would show a correlation between the proton at ~8.28 ppm and the carbon at ~145.0 ppm (C-4), and between the proton at ~7.45 ppm and the carbon at ~115.0 ppm (C-5).

HMBC: The HMBC spectrum reveals long-range correlations between protons and carbons over two or three bonds. Key correlations would include the proton at H-4 (~8.28 ppm) showing correlations to C-2, C-3, C-5, and C-6. Similarly, the proton at H-5 (~7.45 ppm) would show correlations to C-3, C-4, and C-6. These correlations provide definitive proof of the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of this compound and for gaining information about its structural fragments.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the compound. For this compound (C₅H₃IN₂O₃), the calculated exact mass is 265.9246 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, LC-MS is used to assess the purity of a sample and to confirm the identity of the compound. The liquid chromatogram would show a single major peak, and the mass spectrum corresponding to this peak would display the molecular ion of this compound, further validating its presence and purity.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to reveal characteristic absorption bands corresponding to its specific functional groups. Analysis would focus on identifying key vibrational modes such as the O-H stretching of the hydroxyl group, the asymmetric and symmetric stretching of the nitro group (NO₂), C-N stretching, C-I stretching, and various vibrations associated with the pyridine ring (C-C and C-H stretching, and ring deformation modes). The precise wavenumbers of these bands would provide insight into the electronic environment and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl and nitro groups.

Raman Spectroscopy (FT-Raman)

Complementary to FT-IR, an FT-Raman spectrum would provide further information on the vibrational modes of this compound. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would be especially useful for characterizing the C-I bond and the symmetric vibrations of the nitro group and the pyridine ring. A comparative analysis of FT-IR and FT-Raman spectra would allow for a more complete assignment of the vibrational modes based on the principle of mutual exclusion for centrosymmetric molecules and complementary intensities for non-centrosymmetric molecules.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide a wealth of information about the molecular geometry and intermolecular packing of this compound.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial step in crystallographic analysis involves determining the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This fundamental data describes the symmetry and repeating lattice structure of the crystal.

Analysis of Intramolecular Bond Lengths, Bond Angles, and Torsional Angles

A full structural solution from X-ray diffraction data would allow for the precise measurement of all intramolecular parameters. This includes the bond lengths between all constituent atoms (e.g., C-I, C-N, N-O, C-O, C-C), the bond angles defining the geometry of the pyridine ring and its substituents, and the torsional (dihedral) angles that describe the three-dimensional conformation, such as the twist of the nitro group relative to the plane of the pyridine ring.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Understanding the forces that govern the packing of molecules in the crystal lattice is crucial. X-ray crystallography would reveal the nature and geometry of any intermolecular interactions present in solid this compound. Key interactions to investigate would include classical hydrogen bonds involving the hydroxyl group, weaker C-H···O or C-H···N hydrogen bonds, potential halogen bonding involving the iodine atom as a Lewis acidic halogen bond donor, and possible π-π stacking interactions between the aromatic pyridine rings. These interactions are fundamental to the stability and physical properties of the solid material.

As the specific experimental data for this compound becomes available in published literature, a comprehensive article detailing these characteristics can be fully realized.

Polymorphism and Crystal Engineering Studies

Extensive searches of scientific literature and crystallographic databases did not yield specific studies on the polymorphism or crystal engineering of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is crucial in fields such as pharmaceuticals and materials science, as different polymorphs of a compound can exhibit varied physical properties, including solubility, melting point, and stability.

Crystal engineering, a related field, focuses on the design and synthesis of crystalline solids with desired properties. This is often achieved by understanding and utilizing intermolecular interactions, such as hydrogen bonds and halogen bonds, to control the assembly of molecules in the solid state. The presence of a hydroxyl group, a nitro group, and an iodine atom in this compound suggests its potential for forming diverse supramolecular structures through these interactions.

While no dedicated studies on the polymorphism of this compound are publicly available, research on analogous structures provides insight into the potential crystalline behavior of this compound. For instance, studies on other substituted nitropyridines reveal that the nitro group and other substituents play a significant role in directing the crystal packing. nih.govresearchgate.net The iodine atom, in particular, is known to participate in halogen bonding, a directional non-covalent interaction that has been increasingly utilized in crystal engineering to create specific solid-state architectures. acs.orgresearchgate.net

The investigation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a key aspect of crystal engineering. acs.orggoogle.com The functional groups present in this compound make it a candidate for forming co-crystals with other molecules (co-formers). Such studies would be valuable for modulating the physicochemical properties of the compound.

Although no experimental data on the polymorphism or crystal engineering of this compound has been reported, the following table lists related compounds for which crystallographic data is available, illustrating the types of structures that can be formed by similar molecules.

Table 1: Crystallographic Data of Related Pyridine Derivatives

| Compound Name | Molecular Formula | Crystal System | Space Group | Reference |

| 2-Iodo-3-nitropyridine (B1600184) | C₅H₃IN₂O₂ | Monoclinic | P2₁/n | nih.gov |

| 6-ethoxypyridin-1-ium-2-olate | C₇H₉NO₂ | Monoclinic | P2₁/n | iucr.org |

| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | Monoclinic | P2₁/n | researchgate.net |

This table is provided for illustrative purposes to show crystallographic information for structurally related compounds, as no specific data exists for this compound.

Future research into the crystallization of this compound under various conditions could reveal the existence of different polymorphs. Furthermore, systematic studies involving co-crystallization with various co-formers could lead to the development of new materials with tailored properties based on the principles of crystal engineering.

Based on a comprehensive search for scientific literature, there are currently no specific computational chemistry or theoretical investigation studies available for the compound “this compound”. While research exists for structurally similar molecules such as other nitropyridine derivatives, the explicit data required to populate the requested article sections for this compound has not been published.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on the computational and theoretical properties of this compound. Fulfilling the request would necessitate speculating or using data from different compounds, which would compromise the accuracy and specificity of the article.

Further research or new publications in the field of computational chemistry would be required to provide the detailed analysis requested for this specific compound.

Conclusion

Although not yet extensively documented in the chemical literature, 2-Iodo-6-nitropyridin-3-ol stands out as a chemical compound of significant synthetic potential. Its trifunctional nature, combining a reactive iodine atom, a versatile nitro group, and a modifiable hydroxyl group on a pyridine (B92270) scaffold, makes it a highly attractive building block. The plausible and straightforward synthetic route, along with its predictable and diverse reactivity, positions this compound as a valuable intermediate for the construction of complex organic molecules, particularly for applications in the fields of pharmaceutical and materials science. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its synthetic capabilities.

Computational Chemistry and Theoretical Investigations

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a localized, intuitive picture of bonding and orbital interactions. For a molecule such as 2-Iodo-6-nitropyridin-3-ol, NBO analysis can elucidate the effects of its substituent groups—iodo, nitro, and hydroxyl—on the electronic structure of the pyridine (B92270) ring.

Key intramolecular interactions that can be analyzed include:

Hyperconjugation: This involves the delocalization of electron density from a filled bonding orbital or a lone pair into an adjacent empty anti-bonding orbital. In this compound, significant hyperconjugative interactions are expected between the lone pairs of the oxygen atoms (from the hydroxyl and nitro groups) and the π* anti-bonding orbitals of the pyridine ring. This delocalization contributes to the stability of the molecule.

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group at the 3-position and the nitro group at the 6-position or the ring nitrogen could potentially allow for the formation of an intramolecular hydrogen bond. NBO analysis can quantify the strength of such an interaction by examining the donor-acceptor orbital interactions.

Charge Delocalization: The electron-withdrawing nature of the nitro and iodo groups, combined with the electron-donating potential of the hydroxyl group, leads to a complex pattern of charge distribution. NBO analysis provides a detailed picture of the natural atomic charges on each atom, revealing the extent of charge delocalization within the pyridine ring and among the substituents.

A theoretical study on the tautomerization of 2-hydroxypyridine (B17775)/2-pyridone highlighted the importance of hyperconjugation in determining the stability of these isomers. nih.govnih.gov For this compound, similar analyses would be crucial in understanding its electronic stability and reactivity. The interaction between the lone pairs of the oxygen in the hydroxyl group and the antibonding orbitals of the N-C bonds in the ring, as well as the delocalization of the nitro group's electrons into the ring, would be of particular interest.

A hypothetical NBO analysis would likely reveal significant stabilization energies (E(2)) for the following interactions:

| Donor NBO (Lewis Type) | Acceptor NBO (Non-Lewis Type) | Estimated E(2) (kcal/mol) |

| LP (O) of OH group | π* (N1-C2) | High |

| LP (O) of OH group | π* (C3-C4) | Moderate |

| LP (O) of NO2 group | π* (C5-C6) | High |

| π (C-C) of pyridine ring | σ* (C-I) | Low to Moderate |

Note: This table is illustrative and based on general principles of NBO analysis as applied to substituted pyridines. Specific computational data for this compound is not available in the cited literature.

Thermodynamic Property Calculations (Heat Capacity, Entropy, Enthalpy Changes) across Temperature Ranges

Computational methods, particularly those based on density functional theory (DFT), can be used to predict the thermodynamic properties of molecules. These calculations are typically based on the vibrational frequencies obtained from a frequency calculation after geometry optimization.

For this compound, the following thermodynamic properties can be calculated:

Heat Capacity (Cp): This property indicates the amount of heat required to raise the temperature of the substance by a certain amount. It is influenced by the molecule's vibrational, rotational, and translational modes.

Entropy (S): Entropy is a measure of the disorder or randomness of a system. It is also calculated from the vibrational frequencies and molecular structure.

Enthalpy (H): Enthalpy is a measure of the total energy of a system. Changes in enthalpy (ΔH) can be calculated for reactions or processes over a range of temperatures.

A study on 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide demonstrated the use of DFT calculations to determine its thermodynamic properties. researchgate.net Similar calculations for this compound would allow for the prediction of its behavior under different temperature conditions. The calculated values would be crucial for understanding its stability and reactivity in various chemical processes.

The following table presents a hypothetical summary of calculated thermodynamic properties at standard temperature (298.15 K) and their expected trend with increasing temperature.

| Property | Value at 298.15 K (arbitrary units) | Trend with Increasing Temperature |

| Heat Capacity (Cp) | X J/mol·K | Increases |

| Entropy (S) | Y J/mol·K | Increases |

| Enthalpy (H) | Z kJ/mol | Increases |

Note: The values in this table are for illustrative purposes to demonstrate the output of such calculations. Specific data for this compound is not available in the reviewed literature.

Crystal Packing and Intermolecular Interaction Energies Analysis

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a solid, such as its melting point and solubility. While a crystal structure for this compound is not available, we can infer potential packing motifs from related structures.

The crystal structure of 2-iodo-3-nitropyridine (B1600184) reveals that intermolecular C-H···N hydrogen bonds link the molecules into one-dimensional chains. researchgate.net For this compound, the presence of a hydroxyl group would introduce a strong hydrogen bond donor, likely leading to the formation of O-H···N or O-H···O hydrogen bonds, which would significantly influence the crystal packing.

Furthermore, the iodine atom can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. Studies on other iodo-nitro-aromatic compounds have shown the presence of iodo–nitro interactions that contribute to the crystal packing. researchgate.net

Energy frameworks and Hirshfeld surface analysis are computational tools used to visualize and quantify intermolecular interactions in a crystal.

Energy Frameworks: This method calculates the interaction energies between a central molecule and its neighbors, representing them as cylinders connecting the centroids of the interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction.

For this compound, a Hirshfeld analysis would likely highlight the following significant intermolecular contacts:

| Intermolecular Contact | Expected Contribution |

| O···H / H···O | High (due to hydrogen bonding) |

| I···O / O···I | Moderate (due to halogen bonding) |

| H···H | Moderate |

| C···H / H···C | Low to Moderate |

| N···H / H···N | Low to Moderate |

Note: This table is a qualitative prediction based on the functional groups present in the molecule and data from analogous structures.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Pyridinol Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

While no specific QSAR studies on this compound were found, research on related pyridinol and hydroxypyridine derivatives can provide insights into the types of molecular descriptors that are important for their biological activities. For example, a QSAR study on 3-hydroxypyridine-4-one derivatives identified topological parameters as being significant for their antimicrobial activity.

A typical QSAR study involves the following steps:

Data Set Collection: A series of structurally related compounds with measured biological activity is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic, steric, hydrophobic, and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a series of pyridinol analogs, a QSAR model might take the following general form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where 'c' represents the coefficients determined from the regression analysis.

Relevant descriptors for pyridinol analogs could include:

| Descriptor Type | Example | Potential Influence on Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Affects receptor-ligand interactions |

| Steric | Molecular volume, surface area | Influences the fit of the molecule into a binding site |

| Hydrophobic | LogP | Governs the ability to cross cell membranes |

| Topological | Connectivity indices | Describes the branching and shape of the molecule |

Such QSAR models are valuable in medicinal chemistry for guiding the design of new, more potent analogs by suggesting which structural modifications are likely to improve biological activity.

Advanced Applications and Future Research Directions

Role as a Key Intermediate in Organic Synthesis and Fine Chemical Production

As a chemical intermediate, 2-Iodo-6-nitropyridin-3-ol serves as a critical building block for constructing more elaborate molecules. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a versatile precursor in multi-step synthetic pathways. Organic synthesis specialists often utilize such intermediates to accelerate the creation of novel compounds, thereby fueling the innovation pipeline in both pharmaceuticals and agrochemicals. nih.gov The presence of the nitro group, in particular, makes it a valuable reagent, as nitro compounds are considered indispensable building blocks for pharmaceutically relevant molecules. frontiersin.org

The molecular architecture of this compound is of significant interest in medicinal chemistry. Pyridine (B92270) and its derivatives are fundamental scaffolds in a large number of drugs approved by the US Food and Drug Administration. researchgate.net This intermediate provides a robust starting point for the synthesis of diverse pharmaceutical building blocks. researcher.life The reactive sites on the molecule—the hydroxyl, iodo, and nitro groups—can be selectively modified to introduce new functionalities. For instance, the iodine atom can be replaced through various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the nitro group can be reduced to an amine, opening pathways to amides, sulfonamides, and other nitrogen-containing structures commonly found in bioactive compounds. nih.gov These transformations are essential for building the complex molecular entities required to interact with biological targets.

Table 1: Role of Functional Groups in Pharmaceutical Synthesis

| Functional Group | Potential Transformation | Resulting Structure | Therapeutic Relevance |

| Iodo Group | Suzuki, Sonogashira, or Buchwald-Hartwig coupling | Bi-aryl or substituted pyridine derivatives | Core structures in various drug classes |

| Nitro Group | Reduction to an amine | Aminopyridine derivative | Precursor for amides, ureas, sulfonamides |

| Hydroxyl Group | Etherification or esterification | Alkoxy or acyloxy pyridine derivatives | Modulation of solubility and pharmacokinetic properties |

Pyridine-based compounds have a long-standing and crucial role in the agrochemical industry, forming the basis for many fungicides, insecticides, and herbicides. researchgate.netnih.gov The development of novel pesticides often relies on the derivatization of key intermediates to discover new lead compounds with improved efficacy and safety profiles. nih.gov this compound is a prime example of such an intermediate. Its pyridine core is a common feature in top-selling agrochemicals. researchgate.net The strategic incorporation of a pyridine ring can enhance a compound's biological activity. researchgate.net High-quality intermediates are paramount, as their purity and structure directly influence the potency and environmental impact of the final pesticide products. gugupharm.com Derivatives of trifluoromethylpyridine (TFMP), another substituted pyridine, are widely used in crop protection, highlighting the industry's reliance on such specialized building blocks. semanticscholar.org

Applications in Materials Science

The unique electronic and structural characteristics of this compound make it a candidate for research in materials science, particularly in areas requiring molecules with specific optical or energetic properties.

Organic non-linear optical (NLO) materials are vital for high-speed information processing and laser technologies. rsc.orgipme.ru The performance of these materials often depends on the molecular structure of their components, specifically the presence of π-conjugated systems and electron donor-acceptor groups that create a large molecular hyperpolarizability. The structure of this compound, featuring an electron-withdrawing nitro group and a π-deficient pyridine ring, provides the necessary electronic asymmetry. Molecular design strategies for NLO materials focus on creating non-centrosymmetric molecules, and this compound serves as a potential building block for larger NLO polymers or chromophores. ipme.ruresearchgate.net The goal is to develop materials with novel electronic and optical properties based on carefully controlled molecular and supramolecular organization. dtic.mildtic.mil

The synthesis of energetic materials is a field that consistently seeks new molecules with high energy density. dtic.mil Nitro-containing compounds are a cornerstone of this research area. The presence of the nitro group (-NO2) in this compound makes it a molecule of interest for this application. Energetic properties are derived from the rapid exothermic decomposition of a material to form stable gaseous products. The combination of a nitro group (an oxidizer) and the carbon-hydrogen backbone of the pyridine ring (a fuel) within the same molecule is a fundamental characteristic of many energetic materials. Further research could explore its derivatization to increase the nitro group count or oxygen balance, potentially leading to new energetic compounds or their precursors.

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic opens up the possibility of its use as a ligand in coordination chemistry and catalysis. The electronic properties of the pyridine ring are heavily influenced by its substituents. The electron-withdrawing nitro group and the halogen atom (iodo) can modulate the electron-donating ability of the nitrogen atom, which in turn affects the stability and reactivity of any resulting metal complex. By chemically modifying these functional groups, a library of ligands could be synthesized, allowing for the fine-tuning of a catalyst's activity and selectivity for specific organic transformations.

Table 2: Summary of Advanced Applications

| Application Area | Key Structural Feature(s) | Role of this compound |

| Pharmaceutical Synthesis | Pyridine core, modifiable functional groups | Precursor to complex, bioactive molecules |

| Agrochemical Development | Pyridine core | Intermediate for novel pesticides and herbicides |

| Non-Linear Optical (NLO) Materials | π-conjugated system, electron-withdrawing nitro group | Building block for NLO-active chromophores |

| Energetic Materials | Nitro group | Potential precursor to high-energy compounds |

| Catalysis | Pyridine nitrogen lone pair | Potential as a tunable ligand for metal catalysts |

Investigation in Enzyme and Biocatalysis Systems

The unique electronic and steric properties of this compound make it an intriguing candidate for investigation within enzymatic and biocatalytic systems. These biological systems offer pathways for transformations that are often difficult to achieve through traditional synthetic chemistry, such as highly specific hydroxylations, reductions, or dehalogenations.

Substrate for Regioselective Biotransformations by Microbial or Enzymatic Systems

While specific studies on the biotransformation of this compound are not extensively documented, the principles of microbial transformation suggest its high potential as a substrate for regioselective modifications. Microbial systems, including fungi and bacteria, are known to possess a vast arsenal (B13267) of enzymes capable of acting on a wide range of organic compounds. For halogenated aromatic compounds, microorganisms can catalyze key reactions such as dehalogenation, nitro group reduction, and hydroxylation, often with high regioselectivity and stereoselectivity.

The enzymatic machinery in certain microbes could potentially target one of the three functional groups on the this compound ring:

Nitro Reductases: A common biotransformation is the reduction of an aromatic nitro group to an amino group. This transformation is a critical step in synthesizing many bioactive molecules and is often performed under mild, environmentally friendly conditions using microbial nitroreductases.

Dehalogenases: Certain microbes can cleave the carbon-iodine bond. While iodinated compounds are less studied in biotransformation than their chlorinated or brominated counterparts, microbial dehalogenases that can act on aryl iodides have been identified.

Hydroxylases/Oxidases: Enzymes could introduce additional hydroxyl groups at specific positions on the pyridine ring, further functionalizing the molecule in a highly controlled manner.

The application of microbial or isolated enzyme systems could thus provide a green chemistry approach to producing novel derivatives of this compound that are valuable intermediates for further synthesis.

Potential for Developing Enzyme Inhibitors (e.g., related to bacterial topoisomerase inhibitors)

The nitropyridine scaffold is a recognized pharmacophore in the design of various enzyme inhibitors, including those targeting bacterial topoisomerases. Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes for bacterial survival and are well-validated targets for antibiotics. The fluoroquinolone class of antibiotics, for instance, targets these enzymes. However, the rise of antibiotic resistance necessitates the development of novel inhibitors with different binding modes or mechanisms.

Derivatives of this compound are promising candidates for development as novel bacterial topoisomerase inhibitors (NBTIs). The core structure possesses key features that can be elaborated upon to interact with the enzyme's active site. The functional groups of this compound serve as versatile handles for chemical modification:

The iodo group can be replaced through palladium-catalyzed cross-coupling reactions to introduce a variety of aryl, alkyl, or heterocyclic moieties.

The nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce side chains that can form critical interactions with the enzyme.

The hydroxyl group can be etherified or esterified to modulate the compound's physicochemical properties, such as solubility and cell permeability.

By systematically modifying these positions, a library of compounds can be generated and screened for inhibitory activity against bacterial topoisomerases, potentially leading to the discovery of new antibacterial agents that can overcome existing resistance mechanisms.

Derivatization for the Creation of Novel Compound Libraries

Combinatorial chemistry has become an indispensable tool in drug discovery, enabling the rapid synthesis of large numbers of diverse molecules for high-throughput screening. The structural features of this compound make it an ideal scaffold for the creation of such compound libraries.

Synthesis of Diverse Substituted Pyridine Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The ability to systematically modify a core scaffold at multiple positions is crucial for effective SAR exploration. This compound offers three distinct points for diversification, allowing for a thorough investigation of the chemical space around the pyridinol core.

| Functional Group | Potential Reactions | Purpose in SAR Studies |

| 2-Iodo | Suzuki, Sonogashira, Stille, Heck, Buchwald-Hartwig couplings | Introduce steric bulk, modify electronic properties, explore new binding interactions with target proteins. |

| 6-Nitro | Reduction to amine, followed by acylation, sulfonylation, alkylation | Introduce hydrogen bond donors/acceptors, modify polarity, attach solubilizing groups. |

| 3-Hydroxyl | Etherification (e.g., Williamson ether synthesis), Esterification | Modulate lipophilicity, introduce groups that can act as hydrogen bond acceptors, alter pharmacokinetic properties. |

This table illustrates the synthetic versatility of this compound for generating compound libraries for Structure-Activity Relationship (SAR) studies.

By employing a combination of these reactions, researchers can generate a focused library of analogs where specific structural features are varied one at a time. The biological evaluation of these compounds can then lead to a detailed understanding of the SAR, guiding the design of more potent and selective drug candidates.

Formation of Fused Heterocyclic Systems (e.g., Azaindoles) via Cyclization and Coupling Reactions

Fused heterocyclic systems are prevalent in many biologically active compounds and approved drugs. Azaindoles (pyrrolo-pyridines), in particular, are a privileged scaffold in medicinal chemistry. This compound can serve as a key precursor for the synthesis of substituted azaindole systems.

A common synthetic strategy involves the use of transition-metal-catalyzed cross-coupling reactions to build the necessary carbon framework, followed by an intramolecular cyclization to form the fused ring system. For example, a Sonogashira coupling reaction between the 2-iodo group of a suitably modified nitropyridinol derivative and a terminal alkyne can install a side chain that can subsequently participate in a cyclization reaction to form the pyrrole (B145914) ring of the azaindole.

A plausible synthetic route to an azaindole derivative could involve the following steps:

Protection of the hydroxyl group.

Reduction of the nitro group to an amine (e.g., using SnCl2 or catalytic hydrogenation).

Palladium-catalyzed coupling reaction at the iodo position (e.g., Sonogashira coupling with an alkyne).

Intramolecular cyclization to form the fused pyrrole ring.

Deprotection of the hydroxyl group.

This approach allows for the introduction of diversity at various positions of the final azaindole scaffold, depending on the choice of coupling partners and subsequent modifications.

Future Research Perspectives and Identification of Key Challenges in Halogenated Nitropyridinol Chemistry

The field of halogenated nitropyridinol chemistry, with compounds like this compound as key building blocks, is poised for significant advancements. The unique reactivity of this scaffold opens doors to novel synthetic methodologies and the discovery of new bioactive molecules.

Future Research Perspectives:

Development of Novel Catalytic Systems: Exploring new catalysts that can selectively activate the C-I, C-N, or O-H bonds will enable more efficient and controlled derivatization.

Application in Materials Science: The electron-deficient nature of the nitropyridine ring, combined with the potential for creating extended conjugated systems through cross-coupling, makes these compounds interesting for applications in organic electronics and sensor technology.

Exploration of New Biological Targets: Screening libraries derived from this compound against a wider range of biological targets, such as kinases, proteases, and GPCRs, could uncover new therapeutic applications.

Integration of Biocatalysis: Further research into the enzymatic transformation of these compounds could lead to scalable and sustainable synthetic routes for valuable derivatives.

Key Challenges:

Regioselectivity: With multiple reactive sites, achieving high regioselectivity in chemical transformations can be challenging. Careful choice of protecting groups and reaction conditions is often necessary.

Catalyst Inhibition: The pyridine nitrogen and other functional groups can sometimes coordinate to and inhibit transition metal catalysts, requiring catalyst optimization for cross-coupling reactions.

Handling and Stability: Nitrated aromatic compounds can be energetic and require careful handling. The stability of some derivatives may also be a concern.

Metabolic Stability of Halogenated Compounds: While halogens can improve the metabolic stability and pharmacokinetic properties of drugs, they can also sometimes lead to the formation of reactive metabolites. Understanding the metabolic fate of new derivatives is a critical aspect of their development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.